molecular formula C5H7NO2S B010244 Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 105118-41-0

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B010244
CAS No.: 105118-41-0
M. Wt: 145.18 g/mol
InChI Key: UHFFDJOJIYVMRG-BYPYZUCNSA-N
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Description

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate, also known as Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate, is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105118-41-0

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C5H7NO2S/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1

InChI Key

UHFFDJOJIYVMRG-BYPYZUCNSA-N

SMILES

COC(=O)C1CSC=N1

Isomeric SMILES

COC(=O)[C@@H]1CSC=N1

Canonical SMILES

COC(=O)C1CSC=N1

Synonyms

4-Thiazolecarboxylicacid,4,5-dihydro-,methylester,(4R)-(9CI)

Origin of Product

United States
Foundational & Exploratory

What is the molecular structure of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture and Synthetic Dynamics of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate: A Technical Guide

Introduction As a Senior Application Scientist, I frequently encounter building blocks that serve as the linchpin for complex natural product synthesis and drug discovery. The 4,5-dihydro-1,3-thiazole (commonly referred to as 2-thiazoline) heterocycle is one such privileged scaffold. Specifically, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is a highly specialized, stereochemically pure intermediate. It acts as a critical precursor for synthesizing non-ribosomal peptides (NRPs), siderophores, and novel antimicrobial agents.

This whitepaper dissects the structural causality, synthetic methodology, and analytical validation of this molecule, providing a robust framework for researchers and drug development professionals.

Molecular Architecture & Stereochemical Causality

Understanding the 3D topology of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate requires a deep dive into its stereochemical origins. The molecule features a five-membered heterocyclic ring containing sulfur and nitrogen, with a methyl ester at the C4 position.

The Causality of the (4R) Configuration: A common point of confusion in peptide and heterocyclic chemistry is the assignment of absolute configuration. The (4R) stereocenter in this molecule is biosynthetically and synthetically derived from L-cysteine .

Why does an "L" amino acid yield an "R" stereocenter? The answer lies in the Cahn-Ingold-Prelog (CIP) priority rules. In standard L-amino acids (like L-alanine), the alpha-carbon is (S). However, L-cysteine is a notable exception. The sulfur atom in the thiol side chain (-CH2SH) has a higher atomic number (16) than the oxygen (8) of the carboxylate group. Consequently, the CIP priorities for L-cysteine are:

  • -NH2

  • -CH2SH

  • -COOH

  • -H

This prioritization results in an (R) absolute configuration for L-cysteine. When L-cysteine methyl ester undergoes cyclization to form the thiazoline ring, the stereocenter at C4 is strictly preserved, yielding the (4R)-isomer.

Table 1: Quantitative Physicochemical Profiling

ParameterValue / Description
IUPAC Name Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate
Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
Stereochemistry (4R) - Derived from L-Cysteine
Ring System 2-Thiazoline (4,5-dihydrothiazole)
LogP (Predicted) ~0.5 to 0.8 (Highly cell-permeable)
H-Bond Acceptors 3 (N, O, O)
H-Bond Donors 0

Note: The molecular formula (C5H7NO2S) is identical to that of its structural isomer, 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, a widely used biochemical standard [1].

Chemical Synthesis & Self-Validating Protocols

The synthesis of 2-unsubstituted thiazolines requires precise control over reaction conditions to prevent the hydrolysis of formylating agents and to avoid racemization at the sensitive C4 alpha-proton.

Experimental Protocol: Synthesis via Imidate Condensation Objective: High-yield cyclization of L-cysteine methyl ester with ethyl formimidate hydrochloride.

  • Free-Basing the Precursor: Suspend L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add triethylamine (1.1 eq) dropwise.

    • Causality: Anhydrous conditions are non-negotiable. The presence of water will rapidly hydrolyze the highly electrophilic ethyl formimidate into ethyl formate, stalling the reaction. Triethylamine neutralizes the hydrochloride salt, liberating the nucleophilic amine and thiol.

  • Electrophile Addition: Introduce ethyl formimidate hydrochloride (1.1 eq) in a single portion to the cooled solution.

    • Causality: The reaction is initiated at 0 °C to control the exothermic nucleophilic attack of the amine/thiol onto the imidate carbon. Elevated temperatures at this stage promote unwanted polymerization and risk epimerization of the C4 stereocenter.

  • Cyclization Phase: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir for 12 hours.

    • Causality: The initial attack forms a thioimidate or amidine intermediate. Prolonged stirring at room temperature provides the activation energy required for the intramolecular cyclization, ejecting ethanol and ammonia to close the 5-membered thiazoline ring.

  • Work-up & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc, 7:3).

  • Self-Validation (Analytical Confirmation): The success of the cyclization must be validated via 1H-NMR. The protocol is deemed successful if:

    • The -SH triplet (expected ~1.5 ppm in the starting material) completely disappears.

    • A highly deshielded imine proton (C2-H) appears as a singlet around 8.0 ppm .

    • The C4-H proton appears as a distinct triplet/doublet of doublets around 5.0 ppm , confirming the integrity of the stereocenter.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic protocol, highlighting the transition from linear precursor to the cyclized pharmacophore.

SynthesisWorkflow Step1 L-Cysteine Methyl Ester HCl + Triethylamine Step2 Free Base Formation in Anhydrous DCM Step1->Step2 Neutralization Step3 Add Ethyl Formimidate HCl (0 °C, N2 atmosphere) Step2->Step3 Electrophile Addition Step4 Nucleophilic Attack & Cyclization (Warming to 25 °C, 12h) Step3->Step4 Ring Closure (-EtOH, -NH3) Step5 Aqueous Work-up & Flash Chromatography Step4->Step5 Purification Step6 Pure Methyl (4R)-4,5-dihydro- 1,3-thiazole-4-carboxylate Step5->Step6 Yield: 75-85%

Caption: Step-by-step synthetic workflow for the cyclization of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate.

Biological Significance in Drug Development

In the realm of drug discovery, the 2-thiazoline ring is not merely a structural curiosity; it is a critical recognition element. Thiazoline and thiazole scaffolds have been extensively validated as templates for novel anti-tubercular agents and enzyme inhibitors [2].

In nature, Non-Ribosomal Peptide Synthetases (NRPS) utilize cyclodehydratase domains to convert cysteine residues into thiazolines. These motifs are central to the biological activity of:

  • Siderophores: Molecules like yersiniabactin rely on the thiazoline nitrogen and sulfur to chelate iron (Fe3+) with exceptionally high affinity, allowing pathogens to survive in iron-depleted host environments.

  • Antineoplastics & Antibiotics: The sodium salt of related thiazoline derivatives (e.g., Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate) is widely used as a reagent to prepare substrates for the FMN-containing oxidase domains of epothilone and bleomycin synthetases [3].

By utilizing the methyl ester variant—Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate—researchers gain a highly lipophilic, cell-permeable building block. The ester masks the negative charge of the free carboxylate, allowing the molecule to cross lipid bilayers in whole-cell assays before being hydrolyzed by intracellular esterases into its active acid form.

References

  • Title: 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid | C5H7NO2S | CID 2762415 Source: PubChem URL: [Link]

  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL: [Link]

1H and 13C NMR spectral data for Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Executive Summary

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate (also known as methyl (R)-4,5-dihydrothiazole-4-carboxylate) is a pivotal heterocyclic building block in the synthesis of complex natural products, including siderophores, desferrithiocin analogs, and epothilones[1]. As a 5-membered thiazoline derivative containing a chiral center at the C4 position, its structural integrity—specifically the preservation of the (R)-stereocenter during cyclization—is of paramount importance to drug development professionals. This whitepaper provides a comprehensive, self-validating framework for the acquisition, assignment, and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.

Structural & Mechanistic Overview

The molecule features a 4,5-dihydro-1,3-thiazole (thiazoline) core. The C2 position is unsubstituted (bearing a single proton), while the C4 position holds a methyl ester group (-COOCH 3​ ) and an (R)-configured stereocenter. The synthesis of this scaffold typically originates from L-cysteine methyl ester, which undergoes N-formylation followed by cyclodehydration[2].

Synthesis_PathwayAL-CysteineMethyl EsterBN-FormylIntermediateA->B Ethyl FormateBase (TEA) CMethyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylateB->C Cyclodehydration(Burgess Reagent)

Fig 1: Synthetic pathway from L-cysteine methyl ester to the target thiazoline core.

Maintaining stereochemical fidelity during the cyclodehydration step is critical, as harsh dehydrating agents or elevated temperatures can lead to epimerization at the C4 position, compromising the efficacy of downstream pharmaceutical analogs[3].

High-Resolution NMR Spectral Data

The NMR spectra of methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate present a classic ABX spin system due to the rigid 5-membered ring. The data below is standardized for acquisition in CDCl 3​ at 298 K.

1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Quantitative data is summarized in Table 1.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C2-H8.02d (or br s)~1.81HN=CH-S
C4-H5.12ddd / dd9.6, 7.5, 1.81HCH-N
OCH 3​ 3.81s-3HEster CH 3​
C5-H a​ 3.62dd11.2, 9.61HRing CH 2​ (cis)
C5-H b​ 3.51dd11.2, 7.51HRing CH 2​ (trans)

Causality & Interpretation:

  • Diastereotopic C5 Protons: The chiral center at C4 creates an asymmetric magnetic environment. The rigid thiazoline ring restricts conformational rotation, causing the two protons at C5 to be magnetically inequivalent. They couple with each other (geminal coupling, J ≈ 11.2 Hz) and with the adjacent C4 proton (vicinal coupling, J ≈ 9.6 Hz and 7.5 Hz), forming an ABX system[2].

  • Deshielding of C2-H: The proton at the C2 position is highly deshielded (δ 8.02 ppm) due to its position between the electronegative nitrogen (via an sp 2 double bond) and the electron-dense sulfur atom. Long-range W-coupling ( J ≈ 1.8 Hz) is occasionally observed between C2-H and C4-H.

13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment
C=O171.2CEster Carbonyl
C2161.5CHN=CH-S
C477.1CHChiral CH-N
OCH 3​ 52.8CH 3​ Ester Methoxy
C535.8CH 2​ Ring CH 2​ -S

Causality & Interpretation:

  • The C4 carbon is significantly deshielded (δ 77.1 ppm) relative to typical aliphatic carbons because it is directly bonded to the imine nitrogen and the electron-withdrawing ester carbonyl[2].

  • The C2 carbon (δ 161.5 ppm) reflects the characteristic sp 2 hybridized nature of the thiazoline N=C-S linkage, distinguishing it from saturated thiazolidine analogs.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflow must be adhered to during sample preparation and acquisition.

Step-by-Step NMR Sample Preparation
  • Purification: Ensure the synthesized methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is purified via flash column chromatography (typically using a Hexane/EtOAc gradient) to remove unreacted starting materials or epimerized byproducts[4].

  • Dissolution: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to eliminate paramagnetic particulates that could broaden the spectral lines.

Acquisition Parameters
  • 1 H NMR: Set the spectrometer to 400 MHz. Use a 30° pulse angle, a relaxation delay (d1) of 2.0 seconds, and acquire 16 to 32 scans. The d1 must be sufficient to allow complete relaxation of the C2 proton for accurate integration.

  • 13 C NMR: Set the spectrometer to 100 MHz. Utilize complete proton decoupling (e.g., WALTZ-16 sequence). Apply a 30° pulse angle, a d1 of 2.0 seconds, and acquire 512 to 1024 scans to achieve an optimal signal-to-noise ratio for the quaternary carbonyl carbon.

NMR_WorkflowS1Sample Prep(15 mg in CDCl3 + TMS)S21H NMR (400 MHz)16-32 ScansS1->S2S313C NMR (100 MHz)512-1024 ScansS1->S3S4Data Processing(FT & Phase Correction)S2->S4S3->S4S5Spectral Validation(Check C4 Epimerization)S4->S5

Fig 2: Standardized NMR acquisition and spectral validation workflow.

Trustworthiness & Quality Control

A critical quality control checkpoint in this protocol is the assessment of epimerization. The cyclization of cysteine derivatives can sometimes yield a mixture of (R) and (S) enantiomers at the C4 position[3].

  • Validation Metric: While enantiomers cannot be distinguished in standard achiral NMR, the use of chiral shift reagents (e.g., Europium complexes) or derivatization into Mosher's amides can validate enantiomeric excess (ee) via 1 H NMR.

  • In-situ Monitoring: 1 H NMR can be used to monitor the reaction progress by observing the disappearance of the cysteine α-proton and the emergence of the characteristic C4-H doublet of doublets at δ 5.12 ppm[2].

References

  • One-Pot Synthesis of 2,4-Disubstituted Thiazoline from β-Azido Disulfide and Carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Polymorph forms of desazadesferrithiocin analogs Source: US Patent US9512095B2 (Google Patents) URL:[1]

  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes (PMC Archive) Source: National Institutes of Health (NIH) URL:[Link][4]

Biosynthetic Pathways and Mechanistic Probes of Thiazoline Intermediates: A Focus on Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazoline and thiazole heterocycles are privileged structural motifs found in numerous clinically significant natural products, including the anticancer agents epothilone and bleomycin, and the virulence-conferring siderophore yersiniabactin. Understanding the enzymatic assembly of these rings is critical for engineered biosynthesis and drug development. This technical guide explores the biosynthetic logic of thiazoline intermediates, focusing on the utility of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate as a highly stable, derivatizable mechanistic probe for interrogating megasynthetase domains in vitro.

The Biosynthetic Logic of Thiazoline Intermediates

In nature, the 4,5-dihydro-1,3-thiazole (thiazoline) core is predominantly assembled by Non-Ribosomal Peptide Synthetases (NRPS) or via Ribosomally synthesized and Post-translationally modified Peptides (RiPPs) pathways . These heterocycles confer severe conformational rigidity to the peptide backbone, which is often essential for mediating critical target interactions—such as DNA intercalation or microtubule stabilization.

Within NRPS assembly lines, the formation of the thiazoline ring is orchestrated by a specialized heterocyclization (Cy) domain. This domain replaces the canonical condensation (C) domain and performs a dual-function catalytic cycle, transforming linear precursors into constrained cyclic intermediates .

Enzymatic Mechanism: NRPS Heterocyclization (Cy) Domains

The Cy domain operates at the interface of two Peptidyl Carrier Proteins (PCPs). It utilizes a peptidyl-thioester bound to an upstream PCP and an L-cysteine bound to its cognate downstream PCP.

Mechanistic Causality:

  • Condensation: The α-amino group of the PCP-bound L-cysteine acts as a nucleophile, attacking the thioester carbonyl of the upstream peptide to form an amide intermediate.

  • Cyclodehydration: The thiol group of the cysteine residue subsequently attacks the newly formed amide carbonyl. The elimination of water (dehydration) yields the (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate intermediate, which remains tethered to the PCP assembly line.

CyDomainMechanism A Peptidyl-PCP (Thioester) C Cy Domain (Condensation) A->C B L-Cys-PCP B->C D Amide Intermediate C->D Nucleophilic Attack E Cy Domain (Cyclodehydration) D->E F Thiazoline-PCP Intermediate E->F -H2O

Diagram 1: NRPS Cy domain-catalyzed condensation and cyclodehydration of L-Cysteine.

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate as a Mechanistic Probe

Isolating intact, multi-modular NRPS megasynthetases for in vitro study is technically prohibitive due to their massive size and instability. Instead, researchers excise individual catalytic domains and interrogate them using synthetic substrate mimics.

Causality of Experimental Design: Why use Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate as the starting material?

  • Chemical Stability: The free carboxylic acid of thiazoline is highly prone to spontaneous decarboxylation and degradation. The methyl ester provides a stable, isolable building block that can be stored without decomposition.

  • Thioester Mimicry: The natural biological substrate is a thioester linked to the 4'-phosphopantetheine (Ppant) arm of the PCP. By saponifying the methyl ester and coupling it to N-acetylcysteamine (SNAC), scientists create a truncated, membrane-permeable thioester (Thiazolinyl-SNAC). This SNAC derivative effectively mimics the Ppant arm, allowing the substrate to diffuse seamlessly into the active site of excised domains .

Downstream Processing: The Role of Oxidase (Ox) Domains

Once the thiazoline ring is formed, the pathway diverges based on the specific natural product. The ring can be retained, reduced to a thiazolidine (by Red domains), or oxidized to a fully planar, aromatic thiazole (by Ox domains, as seen in epothilone and bleomycin biosynthesis).

The Ox domain (e.g., EpoB-Ox or BlmIII) is an FMN-dependent flavoprotein. It abstracts two electrons and two protons from the thiazoline ring. In vitro, molecular oxygen ( O2​ ) serves as the required terminal electron acceptor to reoxidize FMNH2​ back to the active FMN state, generating H2​O2​ as a byproduct .

ExperimentalWorkflow Step1 Methyl (4R)-4,5-dihydro-1,3-thiazole -4-carboxylate Step2 Saponification (LiOH) & Acidification Step1->Step2 Step3 Coupling with HS-SNAC (EDC/HOBt) Step2->Step3 Step4 Thiazolinyl-S-NAC (Substrate Mimic) Step3->Step4 Step5 Incubation with Ox Domain (e.g., EpoB / BlmIII) Step4->Step5 FMN-dependent Oxidation Step6 HPLC/MS Analysis (Thiazole Formation) Step5->Step6

Diagram 2: In vitro assay workflow using methyl thiazoline-4-carboxylate as a mechanistic probe.

Experimental Protocols: Synthesis and Enzymatic Validation

To ensure a self-validating system, the following step-by-step methodologies detail the transformation of the methyl ester into a functional probe and its subsequent use in an enzymatic assay. The inclusion of negative controls and orthogonal analytical readouts ensures absolute data integrity.

Protocol 1: Synthesis of the Thiazolinyl-SNAC Substrate

Objective: Convert Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate into a PCP-mimicking thioester.

  • Saponification: Dissolve Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/water. Add LiOH (1.1 eq) at 0°C. Rationale: Mild basic conditions at low temperatures prevent unwanted epimerization at the critical C4 stereocenter.

  • Acidification: After 2 hours of stirring, carefully acidify the mixture to pH 4 using 1M HCl and extract with ethyl acetate. Dry the organic layer over Na2​SO4​ and concentrate in vacuo to yield the free carboxylic acid.

  • Activation: Dissolve the free acid in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to activate the carboxylate.

  • Thioesterification: Add N-acetylcysteamine (HS-SNAC) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 12 hours.

  • Purification: Purify the crude mixture via reverse-phase HPLC to isolate the pure Thiazolinyl-SNAC probe.

Protocol 2: In Vitro Oxidase (Ox) Domain Assay

Objective: Validate the conversion of thiazoline to thiazole by recombinant EpoB-Ox.

  • Enzyme Preparation: Purify recombinant EpoB-Ox (expressed in E. coli) using Ni-NTA affinity chromatography. Ensure the eluted protein has a distinct yellow hue, indicating the presence of the bound FMN cofactor.

  • Reaction Mixture: In a 100 µL reaction volume (50 mM Tris-HCl, pH 7.5), combine 500 µM of the synthesized Thiazolinyl-SNAC substrate and 5 µM EpoB-Ox.

  • Self-Validating Controls: Prepare a parallel negative control reaction using heat-denatured EpoB-Ox (boiled for 10 minutes) to definitively rule out spontaneous auto-oxidation.

  • Incubation: Incubate the mixtures at 25°C for 60 minutes under aerobic conditions. Rationale: Ambient O2​ is strictly required to mediate the reoxidation of reduced FMN for multiple catalytic turnovers.

  • Quenching and Analysis: Quench the reaction with 100 µL of acetonitrile. Centrifuge to pellet the precipitated proteins. Analyze the supernatant via LC-MS.

  • Data Interpretation: Successful enzymatic oxidation is validated by a distinct shift in HPLC retention time and a mass shift of -2.0 Da (corresponding to the loss of 2 hydrogen atoms) in the mass spectrum.

Quantitative Data Summary

The utility of the methyl ester-derived SNAC probes is best demonstrated by the kinetic profiling of isolated Ox domains. The data below illustrates the robust catalytic efficiency of these domains and their stringent substrate specificity .

Enzyme DomainBiosynthetic PathwaySubstrate Mimic kcat​ ( min−1 ) KM​ (mM) kcat​/KM​ ( M−1s−1 )
EpoB-Ox EpothiloneMethylthiazolinyl-SNAC48.8 ± 2.11.2 ± 0.1677
BlmIII BleomycinMethylthiazolinyl-SNAC12.4 ± 0.80.8 ± 0.1258
EpoB-Ox EpothiloneMethyloxazolinyl-SNAC0.55 ± 0.042.5 ± 0.43.6

Table 1: Kinetic parameters for FMN-dependent Ox domains acting on heterocycle-SNAC mimics. The data highlights the strong evolutionary preference of EpoB-Ox for thiazoline over oxazoline substrates.

Conclusion

The strategic utilization of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate as a stable, derivatizable building block has been instrumental in deconvoluting the complex machinery of NRPS assembly lines. By bridging synthetic organic chemistry with enzymology, researchers can systematically map the causality of heterocyclization and oxidation events. This foundational understanding not only clarifies the biosynthesis of critical natural products like epothilone and bleomycin but also paves the way for the engineered biosynthesis of novel, heterocycle-containing therapeutics.

References

  • Schneider, T. L., Shen, B., & Walsh, C. T. (2003). Oxidase domains in epothilone and bleomycin biosynthesis: thiazoline to thiazole oxidation during chain elongation. Biochemistry, 42(32), 9722-9730. URL: [Link]

  • Bloudoff, K., et al. (2017). Structural and mutational analysis of the nonribosomal peptide synthetase heterocyclization domain provides insight into catalysis. Proceedings of the National Academy of Sciences, 114(1), 95-100. URL: [Link]

  • Montalbán-López, M., et al. (2022). Emulating nonribosomal peptides with ribosomal biosynthetic strategies. Chemical Society Reviews, 52, 123-145. URL: [Link]

Physical and chemical properties of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Executive Summary

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is a highly versatile heterocyclic building block characterized by its chiral 2-thiazoline ring. As a Senior Application Scientist, I frequently encounter this scaffold in the total synthesis of non-ribosomal peptide synthetase (NRPS) derived natural products, such as siderophores (e.g., pyochelin, yersiniabactin), luciferins, and complex antibiotics like micacocidin[1]. This whitepaper provides a rigorous examination of its physicochemical properties, the mechanistic causality behind its synthetic handling, and field-proven protocols for its preparation and validation.

Structural Significance and Chemical Identity

The core structure consists of a five-membered 1,3-thiazole ring that is partially saturated (4,5-dihydro), yielding a 2-thiazoline. The presence of the methyl ester at the C4 position, combined with the (4R) stereocenter derived from L-cysteine, makes this molecule highly sensitive to epimerization.

The electron-withdrawing nature of both the imine-like C=N double bond and the C4 carboxylate renders the C4 alpha-proton highly acidic. Consequently, any exposure to basic conditions or elevated temperatures can trigger enolization, leading to a racemic mixture or the thermodynamically favored (often inactive) epimer. Understanding this causality is paramount when designing synthetic routes involving this intermediate.

Table 1: Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₅H₇NO₂SBase scaffold for mass spectrometric validation.
Molecular Weight 145.18 g/mol Monoisotopic mass ~145.02 Da[2].
Physical State Colorless to pale yellow oilDistillable under high vacuum; prone to degradation if overheated.
Solubility Soluble in DCM, EtOAc, MeOHHighly compatible with standard organic synthesis workflows.
Stereochemistry (4R) ConfigurationCritical for biological target recognition (e.g., oxidase domains)[3].
Stability Moisture and base sensitiveRequires storage at -20 °C under inert gas (Argon/N₂)[4].

Mechanistic Degradation and Stability

To maintain scientific integrity during drug development, one must anticipate how a molecule will fail. The (4R)-thiazoline core is susceptible to two primary degradation pathways: C4-Epimerization and Over-Oxidation .

  • C4-Epimerization: Base-catalyzed removal of the C4 proton generates a planar enolate. Upon reprotonation, the stereocenter is scrambled. This is why all workups involving this compound must avoid strong aqueous bases (e.g., NaOH) and instead utilize mild buffers (e.g., saturated NH₄Cl).

  • Over-Oxidation: The 4,5-dihydro system is one oxidation state away from the fully aromatic (and thermodynamically highly stable) 1,3-thiazole. Trace transition metals or atmospheric oxygen over prolonged periods can drive this aromatization, permanently destroying the chiral center.

G N1 (4R)-Thiazoline Core N2 Base-Catalyzed Enolization N1->N2 pH > 8 N3 Over-Oxidation (Strong Oxidants) N1->N3 O2 / Metals N4 (4S)-Thiazoline (Inactive Epimer) N2->N4 Reprotonation N5 Thiazole Derivative (Aromatic) N3->N5 Aromatization

Caption: Mechanistic degradation pathways of the (4R)-thiazoline core via epimerization and oxidation.

Field-Proven Synthesis and Validation Protocol

The synthesis of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate typically begins with L-Cysteine methyl ester. The critical challenge is the oxidation of the intermediate thiazolidine to the thiazoline without triggering the degradation pathways outlined above.

We utilize a modified Swern-type oxidation or activated Manganese Dioxide (MnO₂) at sub-zero temperatures. The causality here is simple: low thermal energy prevents the activation barrier for C4 enolization from being breached, while the heterogeneous nature of MnO₂ allows for rapid, mild oxidation that can be immediately quenched via filtration.

Step-by-Step Methodology: Stereoretentive Synthesis

This protocol is designed as a self-validating system; Step 5 ensures the integrity of the preceding steps.

Step 1: Condensation (Thiazolidine Formation)

  • Suspend L-Cysteine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Add triethylamine (1.1 eq) dropwise at 0 °C to liberate the free base. Note: Strict temperature control here prevents premature disulfide formation.

  • Introduce aqueous formaldehyde (37%, 1.2 eq) and stir for 4 hours at room temperature.

  • Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl (4R)-1,3-thiazolidine-4-carboxylate.

Step 2: Mild Oxidation (Thiazoline Formation)

  • Dissolve the crude thiazolidine in anhydrous DCM and cool the reaction flask to -20 °C.

  • Add activated MnO₂ (10.0 eq) in a single portion. Causality: A large excess of heterogeneous oxidant drives the reaction to completion rapidly at low temperatures, minimizing the time the product spends in a reactive state.

  • Stir vigorously for 2 hours at -20 °C. Monitor strictly by TLC (Hexane:EtOAc 7:3) until the starting material is consumed.

Step 3: Workup and Isolation

  • Filter the cold reaction mixture rapidly through a pad of Celite to remove MnO₂.

  • Wash the Celite pad with cold DCM (0 °C).

  • Concentrate the filtrate under reduced pressure (bath temperature < 25 °C) to afford the crude Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate.

Step 4: Purification

  • Purify via flash column chromatography on silica gel (pre-neutralized with 1% Et₃N in hexanes to prevent acid-catalyzed ring opening).

Step 5: Self-Validation (Chiral HPLC)

  • To validate the preservation of the (4R) stereocenter, inject a 1 mg/mL sample into a Chiralcel OD-H column.

  • Elute with Hexane/Isopropanol (95:5) at 1.0 mL/min. The presence of a single peak confirms >98% enantiomeric excess (ee). The appearance of a secondary peak indicates failure in temperature control during Step 2.

G N1 L-Cysteine Methyl Ester (Chiral Starting Material) N2 Condensation (CH2O, 0°C to RT) N1->N2 N3 Thiazolidine Intermediate (C4 Stereocenter Intact) N2->N3 N4 Mild Oxidation (MnO2, -20°C) N3->N4 N5 Methyl (4R)-4,5-dihydro- 1,3-thiazole-4-carboxylate N4->N5 N6 N6 N5->N6

Caption: Stereoretentive synthetic workflow and validation for (4R)-thiazoline.

Applications in Drug Development

The (4R)-thiazoline moiety is not merely a structural curiosity; it is a functional warhead in chemical biology.

  • Metal Chelation: In siderophores like yersiniabactin, the nitrogen and sulfur atoms of the thiazoline ring participate in high-affinity coordination of Fe(III). The specific (4R) geometry dictates the spatial arrangement required for octahedral metal binding.

  • Enzymatic Substrates: Commercially available derivatives, such as Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 15058-19-2), are utilized as standard reagents for preparing substrates specific to FMN-containing oxidase domains in epothilone and bleomycin synthetases[3][5].

  • Bioluminescence: The scaffold is the immediate biosynthetic precursor to D-luciferin analogs, making it invaluable for developing custom bioluminescent probes for in vivo imaging.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 135415284, Micacocidin. Retrieved March 17, 2026, from[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 23710676, Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Retrieved March 17, 2026, from[Link]

Sources

The Strategic Role of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in Marine Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of marine natural product total synthesis, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate serves as a paramount chiral linchpin. Derived synthetically from L-cysteine, this 2-unsubstituted thiazoline-4-carboxylate ester is the archetypal scaffold for constructing the complex 2,4-disubstituted thiazoline and thiazole motifs found in potent marine-derived therapeutics, including the apratoxins, largazole, and curacin A[1].

As a Senior Application Scientist, I have observed that the primary bottleneck in scaling these syntheses for drug development is the extreme lability of the C4 stereocenter. This whitepaper provides an in-depth mechanistic analysis of thiazoline core assembly, evaluates the causality behind reagent selection to prevent epimerization, and outlines self-validating experimental protocols for deploying this critical building block.

Chemical Identity and Structural Causality

The utility of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate lies in its precise stereochemical and electronic topology:

  • The 4R Stereocenter: Inherited from the natural (R)-configuration of L-cysteine, this stereocenter dictates the 3D trajectory of the macrocyclic peptide backbone.

  • C4 Proton Lability: The C4 methine proton is flanked by an electron-withdrawing methyl ester and the highly electronegative C=N double bond of the thiazoline ring. This dual activation renders the proton highly acidic. Exposure to standard Brønsted bases or harsh Lewis acids triggers rapid enolization, resulting in a planar intermediate and catastrophic racemization[2].

  • Conformational Rigidity: Biologically, the incorporation of this rigid 5-membered heterocycle restricts the degrees of freedom within macrocycles (e.g., depsipeptides), pre-organizing the molecule for high-affinity target binding (such as HDAC inhibition by largazole)[3].

Mechanistic Pathways for Thiazoline Core Assembly

To harness the thiazoline core without compromising the 4R stereocenter, synthetic chemists must abandon traditional dehydrating agents (like SOCl₂ or TsCl) in favor of highly specialized, mild cyclization strategies.

Method A: Phosphonium Anhydride Cyclodehydration (Kelly's Method)

Traditional cyclodehydration of thioamides often relies on harsh acidic conditions that destroy stereochemical integrity. Kelly’s method circumvents this by utilizing Triphenylphosphine oxide (Ph₃PO) and Trifluoromethanesulfonic anhydride (Tf₂O). These reagents react in situ to form a highly electrophilic phosphonium anhydride. This intermediate selectively activates the thioamide oxygen, transforming it into a superior leaving group. Cyclization occurs rapidly upon the addition of a non-nucleophilic base (DIPEA), preserving the C4 stereocenter[3].

Method B: Intramolecular Staudinger/Aza-Wittig Sequence (Forsyth's Method)

For marine natural products containing extreme acid-sensitive functional groups—such as the 2-(β-hydroxy)-thiazoline moiety in Apratoxin A —even Kelly's method can induce unwanted elimination. Forsyth's elegant solution utilizes a vicinal azido-thioester precursor. Triphenylphosphine (PPh₃) reduces the azide to a phosphinimine, which immediately undergoes an intramolecular aza-Wittig attack on the thioester carbonyl. This constructs the thiazoline ring under strictly neutral conditions, expelling Ph₃P=O[4].

G A Azido-Thioester Precursor B Phosphinimine Intermediate A->B PPh3 (Staudinger Reduction) C Aza-Wittig Cyclization B->C Intramolecular Nucleophilic Attack D Thiazoline Core (e.g., Apratoxin A) C->D - Ph3P=O (Neutral Conditions)

Fig 1. Staudinger/aza-Wittig pathway for thiazoline formation under neutral conditions.

Quantitative Analysis of Cyclodehydration Reagents

The selection of the cyclodehydration reagent is the single most critical variable in thiazoline synthesis. The table below summarizes the causality between reagent harshness and C4 epimerization based on established thioamide cyclodehydration studies[2].

Reagent SystemReaction ConditionsYield (%)Diastereomeric Ratio (dr)Mechanistic Consequence
TsCl, Et₃N CH₂Cl₂, 42 °C, 1 h401:1Strong base (Et₃N) + heat drives complete C4 deprotonation and racemization.
SOCl₂, Pyridine THF, 0 °C, 2 h491:1Acidic byproducts (HCl) catalyze ring-opening/closing racemization pathways.
Ph₃P, DIAD CH₂Cl₂, -78 °C to rt8078:22Mitsunobu conditions improve yield but betaine intermediate allows partial epimerization.
Burgess Reagent THF, 65 °C, 10 min96>97:3Concerted inner-sphere elimination minimizes lifetime of charged intermediates.
Ph₃PO, Tf₂O CH₂Cl₂, 0 °C>90>95:5Highly selective oxygen activation; DIPEA neutralizes triflic acid immediately.

Experimental Protocols: Self-Validating Systems

To ensure Trustworthiness and Reproducibility, the following protocols are engineered with built-in analytical checkpoints.

Protocol 1: Kelly's Cyclodehydration Strategy

Objective: Synthesis of a 2-substituted Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate derivative without C4 epimerization.

  • Reagent Activation: Dissolve Ph₃PO (2.5 eq) in anhydrous CH₂Cl₂ under argon. Cool the reaction vessel to 0 °C. Add Tf₂O (1.25 eq) dropwise.

    • Validation: The solution will shift to a faint yellow hue, confirming the generation of the active phosphonium anhydride complex.

  • Substrate Addition: Introduce the thioamide precursor (1.0 eq) dissolved in CH₂Cl₂. Stir for 15 minutes to allow complete O-phosphitylation.

  • Cyclization: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA is strictly required to act as a non-nucleophilic proton sponge, neutralizing the liberated triflic acid before it can protonate the thiazoline imine and trigger C4 epimerization.

  • Quenching: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Self-Validation Checkpoints:

    • TLC: The product must appear as a highly UV-active spot (due to the conjugated C=N bond) with a higher Rf​ than the starting thioamide.

    • ¹H NMR: Confirm the structural integrity by locating the diagnostic C4 methine proton, which typically resonates as a distinct triplet or double doublet at ~4.90–5.15 ppm .

    • Chiral HPLC: Compare the purified product against a racemic standard to verify an enantiomeric excess (ee) of >95%.

Protocol 2: Intramolecular Staudinger/Aza-Wittig Cyclization

Objective: De novo synthesis of highly acid-sensitive 2,4-disubstituted thiazolines (e.g., the Apratoxin A core)[5].

  • Preparation: Dissolve the vicinal azido-thioester (1.0 eq) in anhydrous toluene at room temperature.

  • Reduction: Add PPh₃ (1.1 eq) in a single portion.

    • Validation: Immediate evolution of N₂ gas visually confirms the Staudinger reduction of the azide to the phosphinimine intermediate.

  • Cyclization: Stir the mixture at 40 °C for 8 hours.

    • Causality: The nucleophilic nitrogen of the phosphinimine attacks the thioester carbonyl. Because no external acids or bases are added, fragile moieties (like β-hydroxyls or silyl ethers) remain completely untouched[4].

  • Self-Validation Checkpoints:

    • IR Spectroscopy: Ensure the complete disappearance of the strong, sharp azide stretch at ~2100 cm⁻¹ and the emergence of the thiazoline C=N stretch at ~1610 cm⁻¹ .

Chemical Logic in Total Synthesis

Once the Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate core is established, it acts as a divergent node. Depending on the target marine natural product, the core undergoes specific downstream transformations: oxidation to a thiazole (for Largazole), macrolactamization (for Apratoxins), or C2-functionalization.

G L_Cys L-Cysteine Derivative Thiazoline Methyl (4R)-4,5-dihydro- 1,3-thiazole-4-carboxylate L_Cys->Thiazoline Cyclodehydration (e.g., Ph3PO/Tf2O) Sub1 Oxidation (MnO2 / NiO2) Thiazoline->Sub1 Sub2 Macrolactamization (HATU / DIPEA) Thiazoline->Sub2 Sub3 C2-Functionalization Thiazoline->Sub3 Prod1 Thiazole-containing Depsipeptides Sub1->Prod1 Prod2 Cyclic Peptides (e.g., Apratoxins) Sub2->Prod2 Prod3 Largazole / Curacin A Analogs Sub3->Prod3

Fig 2. Chemical logic mapping the divergent synthesis of marine natural products.

References

  • Chen, J., & Forsyth, C. J. (2004). Total synthesis of the marine cyanobacterial cyclodepsipeptide apratoxin A. Proceedings of the National Academy of Sciences, 101(33), 12067-12072. URL:[Link]

  • Chen, J., & Forsyth, C. J. (2003). Synthesis of the Apratoxin 2,4-Disubstituted Thiazoline via an Intramolecular Aza-Wittig Reaction. Organic Letters, 5(8), 1281-1283. URL:[Link]

  • Gaillard, G., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(5), 1851-1903. URL:[Link]

  • Ye, T., et al. (2011). Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors. Molecules, 16(6), 4681-4700. URL:[Link]

  • Bär, S. (2021). Total Synthesis of Pseudotetraivprolids, Socein-Derivatives and Thiamyxins. Universität des Saarlandes (Dissertation). URL: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Cyclization of Thioamides to Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The (4R)-4,5-dihydro-1,3-thiazole (thiazoline) core is a privileged heterocyclic scaffold found in numerous bioactive marine natural products, including the potent histone deacetylase inhibitor largazole and the cytotoxin apratoxin. Synthesizing the methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate derivative requires stringent control over reaction conditions. The C4 proton is highly acidic due to the electron-withdrawing effects of the adjacent imine and methyl ester groups, making the stereocenter highly susceptible to base-catalyzed epimerization[1].

This application note provides a field-proven, self-validating protocol for the stereoselective cyclization of N-thioacyl-L-cysteine methyl esters to their corresponding (4R)-thiazolines via a mild Ag(I)-mediated cyclodesulfhydration[2].

Mechanistic Causality & Experimental Design

Traditional cyclodehydration methods utilizing the Burgess reagent or diethylaminosulfur trifluoride (DAST) on N-acylcysteines often require elevated temperatures or harsh conditions, leading to poor atom economy, competing oxazoline formation, and significant racemization.

Expertise & Experience: By starting with an N-thioacyl-L-cysteine methyl ester, the reaction pathway shifts from dehydration to cyclodesulfhydration. We employ Silver(I) carbonate ( Ag2​CO3​ ) as a thiophilic Lewis acid. Causality: The Ag+ ions selectively coordinate to the thiocarbonyl sulfur, increasing the electrophilicity of the thiocarbonyl carbon. This facilitates rapid intramolecular nucleophilic attack by the adjacent thiol group. Because this activation is highly specific, the reaction proceeds smoothly at 0 °C to room temperature without the need for strong external bases, thereby preserving the delicate (4R) stereocenter (ee > 98%)[2]. Furthermore, controlling the buffer and pH conditions is critical; as demonstrated by Maltsev et al., improper basic conditions can lead to rapid hydrolysis or racemization[1].

Mechanism A N-Thioacyl-L-cysteine methyl ester B Ag(I) Activation of Thiocarbonyl A->B C Intramolecular Thiolate Attack B->C D Thiazolidine Intermediate C->D E Desulfhydration (-H2S) & Aromatization D->E F Methyl (4R)-4,5-dihydro- 1,3-thiazole-4-carboxylate E->F

Mechanistic pathway of Ag(I)-mediated cyclodesulfhydration to form the thiazoline core.

Quantitative Data: Cyclization Reagent Comparison

The choice of cyclization reagent profoundly impacts the yield and enantiomeric purity of the final thiazoline. The table below summarizes the quantitative outcomes of various cyclization strategies.

Cyclization ReagentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Notes
Ag2​CO3​ DCM0 to 2588 - 95> 98Mild thiophilic activation; prevents C4 epimerization.
TiCl4​ DCM0 to 2575 - 8092Requires strictly anhydrous conditions; trace HCl causes ring-opening.
DAST CH2​Cl2​ -78 to 060 - 6585Harsh fluorinating conditions; side reactions observed.
Burgess Reagent THF60 - 7065 - 7070Thermal conditions and basic byproducts induce significant racemization.

Experimental Protocol

Workflow 1 1. Reagent Preparation (Anhydrous DCM, Argon) 2 2. Activation (Add Ag2CO3 at 0°C) 1->2 3 3. Cyclization & Monitoring (TLC / LC-MS Check) 2->3 4 4. Quenching & Filtration (Celite Pad) 3->4 5 5. Purification (Flash Chromatography) 4->5 6 6. Validation (NMR, Chiral HPLC) 5->6

Step-by-step experimental workflow for the synthesis and purification of the thiazoline.

Materials and Equipment
  • Substrate: N-Thioacyl-L-cysteine methyl ester (1.0 mmol)

  • Reagent: Silver(I) carbonate ( Ag2​CO3​ , 1.2 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM, 10 mL)

  • Consumables: Celite 545, Silica gel (230-400 mesh), Triethylamine ( Et3​N )

Step-by-Step Methodology

Step 1: Substrate Preparation Flame-dry a 50 mL round-bottom flask under vacuum and backfill with argon. Dissolve the N-thioacyl-L-cysteine methyl ester (1.0 mmol) in 10 mL of anhydrous DCM. Causality: Excluding moisture prevents the competitive hydrolysis of the methyl ester and the thiocarbonyl group[1].

Step 2: Thiophilic Activation Cool the reaction mixture to 0 °C using an ice-water bath. Add Ag2​CO3​ (1.2 mmol) portion-wise over 5 minutes. Causality: Adding the silver salt at 0 °C controls the exothermic formation of the silver-sulfur complex, mitigating localized heating that could trigger C4 epimerization.

Step 3: Reaction Monitoring (Self-Validation) Stir the heterogeneous mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C). Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3) and LC-MS. Validation Check: The starting thioamide will appear as a UV-active spot that stains yellow/brown with KMnO4​ . The product (thiazoline) will appear as a new, lower-polarity UV-active spot that does not readily oxidize with KMnO4​ . The reaction is typically complete within 2–4 hours.

Step 4: Quenching and Filtration Once complete, dilute the reaction mixture with an additional 10 mL of DCM. Filter the black suspension through a short pad of Celite to remove the insoluble silver sulfide ( Ag2​S ) byproduct. Wash the Celite pad with DCM ( 2×10 mL). Causality: Ag2​S is a fine precipitate that can easily pass through coarse frits and promote decomposition during solvent evaporation. Celite ensures complete removal.

Step 5: Concentration and Purification Concentrate the filtrate under reduced pressure. Crucial: Maintain the water bath temperature below 30 °C to prevent thermal degradation. Purify the crude residue via flash column chromatography. Causality: Thiazolines are sensitive to acidic silica, which can catalyze ring-opening back to the thioamide. Pre-neutralize the silica gel by flushing the column with 1% Et3​N in hexanes prior to loading the sample. Elute with a gradient of 10–30% EtOAc in Hexanes.

Step 6: Characterization and QC Validation

  • 1 H NMR (400 MHz, CDCl3​ ): Confirm the presence of the C4 methine proton, which typically appears as a distinct doublet of doublets or triplet (depending on the C5 substituent) between δ 4.80 – 5.30 ppm.

  • Stereochemical Integrity: Validate the (4R) configuration via optical rotation and chiral HPLC against a racemic standard. The ee should exceed 98%.

References

  • Meleshin, M., Koch, L., Wiedemann, C., & Schutkowski, M. (2023). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. Angewandte Chemie International Edition, 62(25), e202301543.[Link]

  • Maltsev, O. V., Walter, V., Brandl, M. J., & Hintermann, L. (2013). Medium buffer effects on the condensation of L-cysteine and aryl nitriles to (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. Synthesis, 45(19), 2763-2767.[Link]

  • Diness, F., Nielsen, D. S., & Fairlie, D. P. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry, 76(23), 9845-9851.[Link]

Sources

Advanced Application Note: Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the Total Synthesis of Bioactive Macrocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate (the methyl ester of L-thiazoline-4-carboxylic acid) is a highly versatile, stereochemically dense heterocyclic building block. In the realm of natural product total synthesis, it serves as the foundational precursor for incorporating thiazoline and thiazole rings into complex architectures, most notably in thiopeptide antibiotics (e.g., micrococcin, thiocillin) and cytotoxic cyclodepsipeptides (e.g., apratoxin A, largazole)[1],[2].

Causality in Structural Design: The incorporation of the (4R)-thiazoline moiety is not merely a structural feature but a thermodynamic and biological necessity. Synthetically, the rigid five-membered heterocycle restricts the conformational flexibility of the linear seco-acid precursor, pre-organizing the molecule to favor intramolecular macrolactamization over intermolecular oligomerization[3]. Biologically, the thiazoline ring acts as a critical pharmacophore—coordinating metal ions (such as the zinc ion in Histone Deacetylases for largazole) and facilitating deep binding within ribosomal pockets for thiopeptides[2],[4].

Comparative Analysis of Thiazoline Assembly Methodologies

The primary challenge in synthesizing methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate derivatives is the stereochemical lability of the C4 proton. Under basic or strongly acidic conditions, the (4R) stereocenter readily epimerizes to the thermodynamically favored mixture. To mitigate this, specialized cyclodehydration methodologies have been developed.

Table 1: Quantitative Comparison of Cyclodehydration Methodologies

Reagent SystemReaction ConditionsYield RangeEpimerization RiskMechanistic Advantage
Mo(VI) Oxide / Picolinic Acid Toluene, Reflux (Dean-Stark)80–95%Low (<6%)Biomimetic Lewis acid catalysis; neutral conditions prevent base-catalyzed epimerization[1],[2].
Kelly’s Reagent (Ph₃PO/Tf₂O) CH₂Cl₂, 0 °C to RT75–90%Moderate (<10%)Highly electrophilic activation; excellent for sterically hindered amides[1],[3].
Burgess Reagent THF, 70 °C60–80%High (up to 20%)Mild thermal conditions, but the basic nature of the leaving group can induce C4 epimerization.
Nitrile Condensation Phosphate buffer (pH 5.95), 70 °C65–85%LowDirect condensation with α-methylcysteine; highly scalable for specific analogues[4].

Standardized Experimental Protocols

The following protocols detail the synthesis and utilization of methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate derivatives, engineered as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: Biomimetic Mo(VI)-Catalyzed Cyclodehydration

This protocol utilizes a molybdenum catalyst to biomimetically cyclize cysteine-containing peptides into thiazolines under neutral conditions[2].

  • Preparation: Dissolve the linear L-cysteine methyl ester-containing peptide (1.0 equiv, 5.0 mmol) in anhydrous toluene to achieve a 0.05 M concentration.

  • Catalyst Addition: Add ammonium molybdate tetrahydrate (( NH4​ ) 6​ Mo 7​ O 24​ ·4H 2​ O, 5 mol%) and picolinic acid (10 mol%) to the reaction flask.

  • Cyclodehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere for 12–16 hours.

  • Causality & Mechanism: The Mo(VI) complex acts as a highly oxophilic Lewis acid, coordinating selectively to the amide carbonyl oxygen. This increases the electrophilicity of the carbon center, facilitating intramolecular nucleophilic attack by the pendant thiol. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward without requiring basic additives that would trigger C4 epimerization.

  • Self-Validation Check: Analyze the crude mixture via 1 H NMR (400 MHz, CDCl 3​ ). Successful thiazoline formation is confirmed by the disappearance of the linear amide N-H proton and the emergence of a distinct ABX spin system (δ 3.4–3.6 ppm for the CH 2​ protons and δ 5.0–5.4 ppm for the chiral C4-H). A diastereomeric ratio (dr) of >94:6 validates stereochemical retention.

Protocol B: Dehydrative Cyclization via Kelly’s Reagent

Ideal for sterically hindered precursors where Mo(VI) catalysis is sluggish[1],[3].

  • Activation Complex Formation: Dissolve triphenylphosphine oxide (Ph 3​ PO, 3.0 equiv) in anhydrous CH 2​ Cl 2​ and cool to 0 °C under argon. Add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.5 equiv) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add the cysteine-derived amide (1.0 equiv) dissolved in a minimal volume of CH 2​ Cl 2​ dropwise to the activated complex.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Causality & Mechanism: Ph 3​ PO and Tf 2​ O react to form a highly electrophilic phosphonium anhydride intermediate. This species selectively O-sulfonylates the amide, creating a superior leaving group that is rapidly displaced by the adjacent thiol. Maintaining 0 °C during activation is critical to suppress the degradation of the highly reactive phosphonium species and prevent racemization.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc). The highly polar linear precursor will convert to a significantly less polar, UV-active thiazoline spot.

Protocol C: High-Dilution Macrolactamization

The final step to yield the bioactive macrocycle from the thiazoline-containing seco-acid[3],[5].

  • Deprotection: Saponify the methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate intermediate using LiOH in THF/H 2​ O to yield the free seco-acid.

  • Dilution: Dissolve the seco-acid (1.0 equiv) in a rigorously dried mixture of CH 2​ Cl 2​ /DMF (4:1, v/v) to achieve a final concentration of exactly 0.001 M.

  • Coupling: Add HATU (1.5 equiv), HOAt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 24–48 hours.

  • Causality & Mechanism: The thermodynamic mandate of high dilution (0.001 M) ensures that the rate of intramolecular cyclization vastly exceeds the rate of intermolecular oligomerization. HOAt is utilized alongside HATU because the resulting 7-aza-1-hydroxybenzotriazole active ester is highly reactive yet less prone to base-catalyzed epimerization at the C-terminal stereocenter compared to standard HOBt.

  • Self-Validation Check: Utilize LC-MS to verify the product. The desired monomeric macrocycle should appear as the dominant [M+H] + peak, with a strict absence of [2M+H] + dimeric species.

Workflow Visualization

MacrocycleSynthesis N1 Linear Cysteine Precursor N2 Cyclodehydration (Mo(VI) or Ph3PO/Tf2O) N1->N2 Thiol attack N3 Methyl (4R)-4,5-dihydro- 1,3-thiazole-4-carboxylate N2->N3 Dehydration (-H2O) N4 Ester Hydrolysis (LiOH, THF/H2O) N3->N4 N5 Seco-Acid Formation N4->N5 N6 Macrolactamization (HATU, High Dilution) N5->N6 Intramolecular coupling N7 Bioactive Macrocycle (e.g., Largazole) N6->N7

Caption: Workflow of thiazoline-directed macrocycle total synthesis.

Case Studies in Total Synthesis

Case Study 1: Apratoxin A (Cytotoxic Cyclodepsipeptide) Apratoxin A is a potent marine-derived cytotoxin. In its first total synthesis, the critical thiazoline moiety was constructed using a cysteine-derived precursor. Initial attempts to form a thioamide intermediate failed; however, direct dehydrative cyclization using Kelly’s methodology successfully yielded the thiazoline intermediate in 90% yield over two steps. The conformational rigidity imparted by this thiazoline ring was essential for the subsequent high-yielding macrolactamization (72% yield)[3],[5].

Case Study 2: Largazole (HDAC Inhibitor) Largazole is a marine natural product with picomolar inhibitory activity against Class I Histone Deacetylases (HDACs). The synthesis of its core macrocycle relies heavily on a thiazoline-thiazole fragment. By condensing a nitrile precursor with (R)-α-methylcysteine hydrochloride in a carefully pH-controlled phosphate buffer (pH 5.95), researchers successfully synthesized the highly substituted methyl 4,5-dihydrothiazole-4-carboxylate intermediate. The thiazoline ring in largazole is not merely structural; it optimally positions the zinc-binding thioester arm to interact with the HDAC active site[6],[4].

References

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health (PMC). Available at:[Link]

  • Akasapu, S., et al. (2018). Total synthesis of micrococcin P1 and thiocillin I enabled by Mo(VI) catalyst. Chemical Science (RSC). Available at:[Link]

  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Marine Drugs (MDPI). Available at:[Link]

  • Synthesis of the Biologically Active Natural Product Cyclodepsipeptides Apratoxin A and Its Analogues. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • One-Pot Synthesis of 2,4-Disubstituted Thiazoline from β-Azido Disulfide and Carboxylic Acid. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

How to prevent racemization during the synthesis of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on maintaining the stereochemical integrity of the C4 chiral center.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate?

The principal cause of racemization at the C4 position is the acidity of the α-proton at this chiral center. The adjacent ester group makes this proton susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of (R) and (S) enantiomers, thus diminishing the enantiomeric excess (ee) of the desired product.[1][2] This process, also known as epimerization, is a common challenge in reactions involving amino acid derivatives where the α-carbon is activated.[2]

Q2: Which steps in the synthesis are most susceptible to racemization?

Racemization can occur at any stage where the C4 proton is rendered labile, particularly under basic conditions or at elevated temperatures. The most critical steps are:

  • Cyclization/Condensation: The core ring-forming reaction, especially when conducted in the presence of a strong base for an extended period.[3][4]

  • Work-up and Purification: Prolonged exposure to non-neutral pH conditions during extraction or chromatography can also contribute to the loss of stereochemical purity.

Q3: How does the choice of base impact the stereochemical outcome?

The choice of base and the timing of its addition are arguably the most critical factors in preventing racemization.

  • Base Strength: Strong, non-hindered bases like triethylamine (TEA) can readily abstract the C4 proton, increasing the risk of racemization.[1][5]

  • Sterically Hindered Bases: More sterically hindered bases, such as diisopropylethylamine (DIEA) or 2,4,6-collidine, are less likely to abstract the sterically shielded C4 proton and are often preferred.[5]

  • Timing of Addition: In many protocols, it is crucial to add the base after the initial formation of the electrophilic species or intermediate to neutralize acid byproducts, rather than having it present from the start. For instance, when using α,α-difluoroalkylamines, adding triethylamine after the amine addition is essential to prevent racemization.[3][4][6]

Q4: Can temperature and reaction time be optimized to prevent racemization?

Absolutely. Both are critical parameters.

  • Temperature: Higher temperatures accelerate the rate of both the desired reaction and the undesired racemization.[7][8] It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: The risk of racemization increases with prolonged exposure to reaction conditions. Therefore, it is essential to monitor the reaction closely (e.g., by TLC or LC-MS) and to quench and work up the reaction as soon as the starting material has been consumed.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Significant loss of enantiomeric excess (ee) is observed in the final product.

This is the most common issue and can be traced back to several factors. The following troubleshooting workflow can help identify and resolve the source of racemization.

G start Low ee % Detected base Review Base Selection & Addition start->base temp_time Analyze Temperature & Time start->temp_time protocol Consider Alternative Protocols start->protocol base_sol1 Switch to a hindered base (e.g., DIEA) base->base_sol1 base_sol2 Optimize timing of base addition base->base_sol2 temp_sol1 Run reaction at lower temperature (e.g., 0°C or RT) temp_time->temp_sol1 temp_sol2 Monitor reaction closely and quench promptly temp_time->temp_sol2 protocol_sol1 Use a buffered aqueous/alcoholic medium protocol->protocol_sol1 protocol_sol2 Employ milder cyclization reagents (e.g., Mo(VI) catalyst) protocol->protocol_sol2

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Solutions:
  • Solution 1.1 (Base Selection): Replace triethylamine (TEA) with a more sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are less effective at abstracting the C4 proton, thereby suppressing racemization.[5]

  • Solution 1.2 (Temperature Control): If the reaction is being run at elevated temperatures, attempt the synthesis at room temperature or 0°C. While this may slow down the reaction, it will disproportionately reduce the rate of racemization.[7][8]

  • Solution 1.3 (Buffered Media): A study by Maltsev et al. demonstrated that using a NaHCO₃/NaOH-buffered aqueous-alcoholic medium for the condensation of L-cysteine with aryl nitriles yielded the (R)-thiazoline-4-carboxylic acids without racemization.[9] This approach maintains a stable pH, avoiding extremes that can promote proton abstraction.

Problem 2: The reaction is slow at low temperatures, and increasing the temperature leads to racemization.

This is a classic optimization challenge. The goal is to find a balance that favors the cyclization kinetically over racemization.

G start Slow Reaction vs. Racemization reagent Change Cyclization Reagent start->reagent catalyst Introduce a Catalyst start->catalyst reagent_sol Use a more reactive electrophile (e.g., iminoether) reagent->reagent_sol catalyst_sol Use a Molybdenum(VI) catalyst for dehydrative cyclization catalyst->catalyst_sol

Caption: Balancing reaction rate and stereochemical integrity.

Detailed Solutions:
  • Solution 2.1 (Alternative Reagents): Condensation with iminoethers can be an effective method. Pattenden and North showed that reacting an N-Boc iminoether with cysteine methyl ester avoided racemization at the thiazoline chiral center, provided the reaction was worked up as soon as the iminoether was consumed.[3]

  • Solution 2.2 (Catalysis): Sakakura et al. reported a dehydrative cyclization of S-unprotected cysteine dipeptides catalyzed by molybdenum(VI), which resulted in less than 6% epimerization under optimized conditions.[4] This suggests that metal catalysis can offer a mild and selective pathway to the desired thiazoline.

Experimental Protocols

Protocol 1: Racemization-Suppressed Synthesis using Buffered Media

This protocol is adapted from the work of Maltsev et al. and is suitable for nitrile-based condensations.[9]

Objective: To synthesize Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate while minimizing C4-epimerization.

Materials:

  • L-cysteine methyl ester hydrochloride

  • Desired nitrile (e.g., benzonitrile for 2-phenyl derivative)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol or Isopropanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve L-cysteine methyl ester hydrochloride in a 1:1 mixture of alcohol (e.g., isopropanol) and water.

  • Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a buffered system. Adjust the pH to approximately 8.5-9.0 with a dilute NaOH solution.

  • Add the nitrile reactant to the buffered solution.

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), acidify the mixture carefully with dilute HCl to pH ~4-5.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Critical Parameters and Their Impact on Racemization
ParameterHigh-Risk ConditionRecommended ConditionRationale
Base Strong, non-hindered base (e.g., TEA) present from T₀.Hindered base (e.g., DIEA) or inorganic base (NaHCO₃) added judiciously.Minimizes abstraction of the acidic C4 proton.[3][5]
Temperature > 40°C or reflux0°C to Room TemperatureReduces the rate of the base-catalyzed epimerization.[7][8]
pH Highly basic (>10) or acidic (<4) for prolonged periods.Buffered system, pH 8-9 for reaction; neutral for work-up.Prevents protonation/deprotonation cycles at the chiral center.[9]
Reaction Time Significantly longer than required for full conversion.Monitored and quenched as soon as starting material is consumed.Limits the time the chiral center is exposed to racemizing conditions.[3]
Substituents Electron-withdrawing groups on the C2 substituent.Electron-donating groups on the C2 substituent.Electron-withdrawing groups can increase the acidity of the C4 proton.[3]

Mechanistic Insights

Mechanism of Thiazoline Formation and Racemization

The desired reaction involves a nucleophilic attack of the cysteine's thiol group on the electrophilic carbon, followed by an intramolecular cyclization of the amino group to form the thiazoline ring. However, a competing racemization pathway exists.

G cluster_0 Desired Reaction Pathway (Stereoretention) cluster_1 Undesired Racemization Pathway A (R)-Cysteine Ester B Thioimidate Intermediate A->B + Electrophile (E+) C (4R)-Thiazoline Product B->C Intramolecular Cyclization D (4R)-Thiazoline E Planar Enolate (Achiral) D->E - H+ (Base) F (4R/4S)-Thiazoline Mixture E->F + H+

Sources

Minimizing side reactions during esterification of (4R)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with thiazoline-4-carboxylic acid derivatives (such as D-luciferin precursors or siderophore analogs). Esterifying the (4R)-4,5-dihydro-1,3-thiazole-4-carboxylic acid presents unique synthetic challenges due to the fragility of the thiazoline ring and the high acidity of the C4 stereocenter.

Below, we provide mechanistic troubleshooting, quantitative data summaries, and self-validating protocols to ensure high-yielding, stereopure esterification.

Part 1: Mechanistic Overview

G A (4R)-4,5-dihydro-1,3-thiazole -4-carboxylic acid B Desired (4R)-Ester A->B TMS-Diazomethane or Cs2CO3/RX C Thiazolone Intermediate (Loss of Stereocenter) A->C DCC/DMAP or Strong Base E Thiazole-4-carboxylate (Aromatization) A->E O2 (Air) + Base F Ring-Opened / Hydrolyzed Products A->F Strong Acid (HCl/MeOH) or Aqueous Base D Racemic (4R/4S)-Ester C->D ROH Addition

Mechanistic pathways of (4R)-thiazoline-4-carboxylic acid esterification and common side reactions.

Part 2: Troubleshooting FAQs

Q1: Why does my product completely racemize when using standard DCC/DMAP esterification? A: The C4 proton of the thiazoline ring is highly acidic due to the electron-withdrawing effects of the adjacent carboxylate and the imine (C=N) bond. When you use strong activating agents like N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. This intermediate rapidly undergoes intramolecular cyclization to form a thiazolone (analogous to an oxazolone in peptide synthesis). The thiazolone intermediate readily tautomerizes, losing the stereocenter at C4, and upon subsequent attack by the alcohol, a racemic (4R/4S) ester is formed[1]. To prevent this, avoid strong carboxylate activation; instead, use mild alkylating agents that do not pass through a thiazolone intermediate[2].

Q2: I am observing a significant amount of the fully aromatic thiazole byproduct. What causes this? A: Thiazolines are exactly one oxidation state away from the highly stable, fully aromatic thiazole ring. Under basic conditions, the C4 proton can be abstracted to form an enolate. This electron-rich intermediate is highly susceptible to autoxidation by molecular oxygen (O 2​ ) present in the air or dissolved in your solvents[3]. Solution: Always use rigorously degassed solvents (e.g., via freeze-pump-thaw or sparging with argon) and conduct the esterification under a strict inert atmosphere.

Q3: Can I use a standard Fischer esterification (HCl/MeOH) to form the methyl ester? A: No. The thiazoline ring is highly sensitive to strongly acidic conditions, especially in the presence of nucleophiles like methanol or water. Acid catalysis protonates the imine nitrogen, making the C2 position highly electrophilic. This leads to nucleophilic attack by the alcohol/water, resulting in ring-opening and the formation of acyclic cysteine derivatives or complete hydrolysis of the heterocycle[4].

Part 3: Quantitative Data Summary

Esterification MethodReagentsPrimary Side ReactionStereochemical IntegrityRecommendation
Carbodiimide Coupling DCC, DMAP, ROHThiazolone formationComplete RacemizationAvoid
Fischer Esterification HCl (cat.), MeOHRing-opening/HydrolysisN/A (Degradation)Avoid
Standard Alkylation K 2​ CO 3​ , MeI, DMFOxidation to ThiazolePartial RacemizationUse with caution (Requires strictly anaerobic conditions)
Mild Alkylation Cs 2​ CO 3​ , MeI, DMF (0 °C)Minimal>98% ee retentionRecommended
Diazo Transfer TMS-CHN 2​ , MeOH/DCMNone>99% ee retentionHighly Recommended (For methyl esters)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify mechanistic success before proceeding to downstream applications.

Protocol A: Synthesis of Methyl Ester via TMS-Diazomethane

This is the premier method for synthesizing the methyl ester of (4R)-4,5-dihydro-1,3-thiazole-4-carboxylic acid without risking racemization or oxidation.

  • Preparation : Dissolve 1.0 mmol of the carboxylic acid in 4 mL of anhydrous dichloromethane (DCM) and 1 mL of anhydrous methanol.

    • Causality: Methanol acts as a co-solvent and a critical proton source, which is mechanistically required to activate the TMS-diazomethane into the reactive methyldiazonium species.

  • Inert Atmosphere : Purge the reaction flask with Argon and cool to 0 °C using an ice bath.

    • Causality: Low temperature minimizes thermal degradation, while Argon prevents O 2​ -mediated aromatization to thiazole[3].

  • Addition : Add TMS-diazomethane (2.0 M in hexanes, 1.2 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition controls the exothermic nitrogen gas evolution and prevents localized concentration spikes.

  • Validation Checkpoint 1 (Visual) : The reaction is complete when a faint, persistent yellow color remains (indicating a slight excess of the diazo reagent) and nitrogen bubbling ceases.

  • Quenching : Add glacial acetic acid dropwise until the yellow color completely dissipates.

    • Causality: Acetic acid safely destroys the excess TMS-diazomethane, preventing toxicity risks and downstream contamination.

  • Validation Checkpoint 2 (Spectroscopic) : Concentrate the crude product and analyze via 1 H NMR.

    • Success Criteria: The C4 proton should appear as a distinct doublet of doublets (dd) around 5.0–5.3 ppm. The appearance of a singlet at ~8.0 ppm indicates thiazole contamination. Chiral HPLC should confirm >99% ee.

Protocol B: Synthesis of Esters via Mild Cesium Carbonate Alkylation

Use this method when synthesizing non-methyl esters (e.g., benzyl or allyl esters).

  • Preparation : Dissolve 1.0 mmol of the carboxylic acid in 5 mL of rigorously degassed, anhydrous DMF.

    • Causality: Degassing is critical because DMF can solubilize oxygen, which rapidly promotes base-catalyzed oxidation of the thiazoline to thiazole[3].

  • Base Addition : Add 1.05 mmol of Cesium Carbonate (Cs 2​ CO 3​ ) and stir at 0 °C for 10 minutes under Argon.

    • Causality: Cs 2​ CO 3​ is chosen over K 2​ CO 3​ because the large cesium cation provides a highly reactive, "naked" carboxylate anion due to poor ion-pairing. This allows the reaction to proceed rapidly at 0 °C, thereby suppressing C4 epimerization[2].

  • Alkylation : Add 1.1 mmol of the alkyl halide (e.g., benzyl bromide) dropwise. Stir at 0 °C to room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC) : Monitor by TLC (Hexanes/EtOAc). The ester product will be UV-active and migrate higher than the baseline acid.

  • Workup : Quench with cold water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint 2 (Polarimetry/HPLC) : Measure the optical rotation or run chiral HPLC. Compare against the starting material to ensure no racemization occurred during the base exposure[1].

References

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen Source: ResearchGate URL: [Link]

  • The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters Source: MDPI (Molecules) URL:[Link]

  • Enantioselective Synthesis of (R)- and (S)-α-Alkylcysteines via Phase-Transfer Catalytic Alkylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Stuffed Epimerase Domains of Pyochelin Biosynthesis are Defunct Methyltransferases Source: Biochemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Spectroscopic comparison of thiazolines and thiazoles derived from Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: Thiazolines vs. Thiazoles Derived from Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Executive Summary

The oxidative transformation of 4,5-dihydro-1,3-thiazoles (thiazolines) to fully unsaturated 1,3-thiazoles is a cornerstone reaction in the synthesis of complex natural products, macrocyclic peptides, and pharmaceutical agents. This guide provides a rigorous, objective comparison of the spectroscopic properties of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate and its oxidized thiazole counterpart. By mapping structural causality to observable data, this guide establishes a self-validating framework for monitoring this critical aromatization event.

Structural Causality & Spectroscopic Signatures

The conversion of a thiazoline to a thiazole involves the loss of two protons and two electrons, transitioning a localized C=N imine-like bond into a fully delocalized aromatic system. This structural evolution dictates profound changes across all primary spectroscopic modalities:

  • Nuclear Magnetic Resonance (NMR): In the precursor thiazoline, the C4 and C5 carbons are sp3 hybridized. The C4 position is a chiral center, rendering the adjacent C5 protons diastereotopic (appearing as distinct, complex multiplets). Upon oxidation, the ring flattens into an sp2 hybridized aromatic system. The 13C resonance of the C5 carbon shifts dramatically from an aliphatic ~38 ppm to an aromatic ~127 ppm[1]. Furthermore, the newly established diamagnetic ring current heavily deshields the remaining protons, shifting the C2 proton (if unsubstituted) downfield to approximately 8.8 ppm[2].

  • Vibrational Spectroscopy (FT-IR): The thiazoline ring exhibits an isolated C=N stretching frequency around 1620 cm⁻¹. Aromatization couples this vibration with the C=C bond, shifting the primary ring stretching modes to the 1500–1550 cm⁻¹ region.

  • Electronic Transitions (UV-Vis): The extended conjugation of the thiazole lowers the HOMO-LUMO gap compared to the isolated imine of the thiazoline, resulting in a pronounced bathochromic (red) shift in the UV absorption spectrum.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic shifts observed during the oxidation of the thiazoline core to the thiazole core.

Table 1: Spectroscopic Data Summary (CDCl₃, 400 MHz for ¹H, 100 MHz for ¹³C)

Spectroscopic ParameterMethyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate (Thiazoline)Methyl 1,3-thiazole-4-carboxylate (Thiazole)Causality / Shift Rationale
¹H NMR (C4) ~5.1 ppm (dd, 1H, chiral center)Absent (substituted by ester)Loss of proton during oxidation to form the C=C double bond.
¹H NMR (C5) ~3.5 & 3.6 ppm (m, 2H, diastereotopic)~8.2 ppm (s, 1H, aromatic)Hybridization change ( sp3→sp2 ) and diamagnetic ring current.
¹³C NMR (C5) ~38 ppm~127 ppmTransition from aliphatic methylene to aromatic methine[1].
FT-IR ~1620 cm⁻¹ (isolated C=N )~1500–1550 cm⁻¹ (aromatic C=C/C=N )Delocalization of π electrons lowers the vibrational frequency.
UV-Vis λmax​ ~ 230 nm λmax​ ~ 260 nmExtended conjugation lowers the HOMO-LUMO gap, red-shifting the absorption.
Mass Spec (ESI) [M+H]⁺ = 146 m/z[M+H]⁺ = 144 m/zLoss of two hydrogen atoms (-2 Da) during aromatization.

Diagnostic Workflow Diagram

The following workflow illustrates the logical progression from chemical transformation to multi-modal spectroscopic validation.

G Thiazoline Methyl (4R)-4,5-dihydro- 1,3-thiazole-4-carboxylate (sp3 C4/C5, Chiral) Oxidation Oxidation Protocol (MnO2 or Aerobic O2) - 2H+, - 2e- Thiazoline->Oxidation Oxidant Thiazole Methyl 1,3-thiazole-4-carboxylate (sp2 C4/C5, Aromatic) Oxidation->Thiazole Aromatization NMR 1H & 13C NMR Loss of C4/C5 multiplets Emergence of Ar-H (~8.2 ppm) Thiazole->NMR Validates sp2 IR FT-IR Spectroscopy Shift from isolated C=N to aromatic C=C/C=N Thiazole->IR Validates conj. UV UV-Vis & MS Red shift (Extended Conjugation) Mass shift (M+ to M-2) Thiazole->UV Validates pi-system

Workflow detailing the oxidation of the thiazoline precursor to its thiazole analog and validation.

Self-Validating Experimental Protocol: MnO₂-Mediated Oxidation

While aerobic molecular oxygen protocols exist[3], oxidation via activated manganese dioxide (MnO₂) remains a highly reliable, bench-stable method for converting thiazolines to thiazoles[4]. This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the mechanistic progression before final isolation.

Step 1: Reaction Setup & Stoichiometry

  • Procedure: Dissolve Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add activated MnO₂ in a 1:10 molar ratio (substrate:oxidant).

  • Causality: MnO₂ oxidation is a heterogeneous surface reaction. The massive stoichiometric excess is required to maximize the surface area for the single-electron transfer events that drive the dehydrogenation[4].

Step 2: In-Process Monitoring (The First Validation Checkpoint)

  • Procedure: Heat the suspension to reflux. Monitor the reaction progress every 2 hours via Thin Layer Chromatography (TLC) under a 254 nm UV lamp.

  • Causality: The starting thiazoline lacks extended conjugation and is weakly UV-active. As the reaction proceeds, the generation of the aromatic thiazole creates a highly UV-active species. The sudden emergence of a dark, UV-quenching spot on the TLC plate serves as an immediate, visual confirmation of aromatization.

Step 3: Workup & Isolation

  • Procedure: Once TLC indicates complete consumption of the weakly-UV active starting material, cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with ethyl acetate to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure.

Step 4: Spectroscopic Validation (The Final Checkpoint)

  • Procedure: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum.

  • Causality: The reaction is definitively validated if the complex diastereotopic multiplets at ~3.5 ppm (C5-H₂) and the chiral doublet of doublets at ~5.1 ppm (C4-H) have completely vanished. The appearance of a sharp, integrated singlet at ~8.2 ppm confirms the successful generation of the C5 aromatic proton, proving the structural transition from thiazoline to thiazole.

References

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles)
  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen Source: ResearchGate URL
  • The conversion of thiazolines to thiazoles by MnO₂ oxidation Source: ResearchGate URL
  • 1H NMR analysis of hetero-aromatics based on the CHARGE model Source: Modgraph URL

Sources

Validating the Stereochemical Integrity of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate: Polarimetry vs. Modern Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral intermediates is a non-negotiable phase of chemical synthesis. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is a highly valuable thiazoline derivative, serving as a critical building block in the synthesis of cysteine-derived pharmaceuticals, peptide mimetics, and luciferin analogs.

However, this compound presents a unique analytical challenge. The C4 position, situated alpha to the carboxylate group and within the imine-like thiazoline ring system, possesses a relatively acidic proton. Under basic conditions or in the presence of proton sources, this alpha-proton is highly susceptible to protonation-deprotonation mechanisms, making the compound exceptionally prone to racemization[1]. Consequently, accurately validating its enantiomeric excess (ee) is a mandatory quality control step before downstream application.

This guide provides an objective, data-driven comparison of polarimetry against modern chromatographic techniques, equipping you with the mechanistic insights and self-validating protocols needed to ensure absolute stereochemical confidence.

The Causality of Analytical Selection: Why Polarimetry Falls Short

Historically, polarimetry has been the default technique for assessing optical purity. It operates by measuring the net angular rotation of plane-polarized light as it passes through a chiral solution[2]. Following standard pharmacopeial guidelines, such as USP <781>, the specific rotation is calculated and compared against a known, enantiomerically pure reference standard[2].

The Mechanistic Flaw: Polarimetry is fundamentally a bulk measurement[3]. It assumes a perfectly linear relationship between optical rotation and enantiomeric purity. However, this relationship is often disrupted by the Horeau effect or the presence of trace optically active impurities[4]. If a batch of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate contains residual chiral starting materials (e.g., L-cysteine methyl ester), the polarimeter will simply output a net rotation. It cannot distinguish between the rotation caused by the target product and the rotation caused by the impurity, leading to a falsely inflated or deflated ee value[3].

The Chromatographic Solution: Chiral High-Performance Liquid Chromatography (HPLC) circumvents this issue through physical separation. When the sample is injected onto a Chiral Stationary Phase (CSP), the (R) and (S) enantiomers form transient diastereomeric complexes with the chiral surface[5]. Because diastereomers possess different physicochemical properties, they elute at different retention times[5]. This allows for the unambiguous, independent integration of the (R) and (S) peaks, making Chiral HPLC the gold standard for ee determination[3].

Mechanism cluster_Polarimetry Polarimetry (Bulk Property) cluster_HPLC Chiral HPLC (Physical Separation) Sample Enantiomeric Mixture (R & S) Light Plane-Polarized Light Sample->Light Solution CSP Chiral Stationary Phase Sample->CSP Injection Rotation Net Angular Rotation Light->Rotation Peaks Resolved R & S Peaks CSP->Peaks

Mechanistic comparison between polarimetric bulk measurement and HPLC separation.

Quantitative Comparison of Analytical Methods

To select the appropriate method for your workflow, consider the trade-offs between speed, accuracy, and sample requirements.

FeaturePolarimetry (USP <781>)Chiral HPLCChiral NMR (with CSA)
Core Principle Bulk optical rotationTransient diastereomeric separationDiastereomeric complexation
Accuracy for ee % Low to ModerateVery High (Gold Standard)High
Interference Risk High (Optically active impurities)Low (Physical separation)Moderate (Signal overlap)
Sample Requirement High (10-50 mg/mL)Low (<1 mg/mL)Moderate (5-15 mg)
Analysis Time < 5 minutes15 - 45 minutes10 - 30 minutes
Self-Validation Requires pure reference standardUses racemic standard for resolutionInternal integration

Experimental Workflows: Self-Validating Protocols

A robust analytical protocol must be a self-validating system. The following methodologies ensure that the data generated is trustworthy and reproducible.

Protocol 1: Polarimetric Validation (USP <781> Compliant)

While limited for absolute ee determination, polarimetry remains an excellent, rapid tool for initial batch screening, provided the sample is highly pure.

System Suitability & Self-Validation:

  • Linearity Check: Prior to analysis, validate the polarimeter's linearity using nominal sucrose solutions (e.g., 10%, 20%, 30% w/v). The R2 value must be ≥0.99 [6].

  • Blank Subtraction: Zero the instrument using the exact solvent batch used for sample preparation. Use the same cell and maintain the same angular orientation for both blank and sample readings[2].

Methodology:

  • Preparation: Accurately weigh 100 mg of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate and dissolve in 10.0 mL of spectroscopic-grade chloroform (c = 1.0).

  • Temperature Control: Equilibrate the solution and the polarimeter cell to exactly 25.0±0.5∘C . Temperature fluctuations directly alter the density and rotatory power of the solution[2].

  • Measurement: Record the observed angular rotation ( α ) at 589 nm (Sodium D-line)[2].

  • Calculation: Calculate the specific rotation using the formula: [α]D25​=l×c100×α​ , where l is the path length in decimeters (typically 1.0 dm) and c is the concentration in g/100 mL[6].

Protocol 2: Chiral HPLC Enantiomeric Excess Determination

This is the definitive method for validating the stereochemical integrity of the thiazoline ring.

System Suitability & Self-Validation:

  • Resolution Verification: Before injecting the synthesized sample, inject a deliberately synthesized racemic mixture of Methyl 4,5-dihydro-1,3-thiazole-4-carboxylate.

  • Acceptance Criteria: The chromatogram must show two distinct peaks with a 1:1 area ratio and a baseline resolution ( Rs​ ) of ≥1.5 . This proves the system is capable of separating the enantiomers.

Methodology:

  • Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak AD-H or AS-H), which provides an excellent chiral environment for thiazoline derivatives[5].

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v). Degas thoroughly.

  • Sample Preparation: Dissolve 1 mg of the synthesized Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in 1 mL of the mobile phase.

  • Injection & Integration: Inject 10 μ L at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Calculation: Integrate the peak areas for the (R) and (S) enantiomers. Calculate ee using the formula:

    ee(%)=(AreaR​+AreaS​AreaR​−AreaS​​)×100 [5].

Decision Matrix: Selecting the Right Method

To optimize laboratory throughput while maintaining scientific rigor, follow this logical progression for stereochemical validation.

Workflow Start Synthesized Methyl (4R)-4,5-dihydro- 1,3-thiazole-4-carboxylate Screening Initial Screening (Polarimetry USP <781>) Start->Screening PurityCheck Are optically active impurities present? Screening->PurityCheck HPLC Chiral HPLC (Gold Standard ee %) PurityCheck->HPLC Yes / Unknown NMR Chiral NMR (CSA) (Structural + ee %) PurityCheck->NMR Structural doubts Release Batch Release / Downstream Synthesis PurityCheck->Release No (High Purity) HPLC->Release NMR->Release

Workflow for selecting the appropriate stereochemical validation method.

Conclusion

The structural vulnerability of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate demands rigorous analytical oversight. While polarimetry offers a rapid, USP-compliant[2] method for preliminary screening, its susceptibility to optically active impurities and non-linear optical behaviors makes it inadequate for definitive enantiomeric excess validation[4]. By implementing Chiral HPLC as the primary validation tool, researchers can physically isolate the enantiomers[5], ensuring that the stereochemical integrity of the batch is unequivocally confirmed before advancing to complex downstream syntheses.

References

  • General Chapters: <781> OPTICAL ROTATION , Pharmacopeia. 2

  • A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic and Spectroscopic Methods , Benchchem. 3

  • FAQs: <781> Optical Rotation , USP. 6

  • Optical Purity and Enantiomeric Excess , Master Organic Chemistry. 4

  • Measuring Chiral Purity , OpenOChem. 5

  • Racemization of Amino Acid Residues Fused in Thiazoline, Oxazoline, and Imidazoline Rings , Oxford Academic. 1

Sources

Safety Operating Guide

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Safety Logistics for Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Executive Summary & Operational Context

Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate (a chiral 2-thiazoline derivative) is a highly specific building block utilized in the synthesis of complex enzyme substrates, natural products like lyngbyapeptin B 1, and various pharmaceutical intermediates. Due to the presence of both sulfur and nitrogen within its heterocyclic ring, the disposal of this compound requires specialized logistical planning. Improper incineration can lead to the release of severe environmental pollutants, specifically sulfur oxides (SOx) and nitrogen oxides (NOx) 2.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, step-by-step methodology for the safe handling and destruction of this compound, ensuring both laboratory safety and strict environmental compliance.

Physicochemical Profiling & Hazard Causality

Understanding the chemical nature of the waste dictates the overarching disposal strategy. The thiazoline ring is relatively stable under standard conditions but undergoes violent thermal decomposition under high heat, yielding toxic byproducts.

Table 1: Physicochemical Properties and Hazard Logistics

Property / HazardDescriptionOperational Implication (Causality)
Chemical Class Sulfur-containing nitrogenous heterocycleMust be segregated from general organic waste to manage SOx/NOx emissions during final destruction.
Combustibility Combustible organic materialStore away from strong oxidizers (e.g., nitrates, chlorine bleaches) to prevent spontaneous ignition.
Toxicity Irritant (Skin/Eyes/Respiratory)Mandates the use of proper PPE (nitrile gloves, safety goggles, fume hood) during all transfer steps.
Thermal Decomposition Yields CO, CO2, SOx, NOxIncineration must strictly be coupled with alkaline Flue Gas Desulfurization (FGD) scrubbers.

Scientist’s Note: When dealing with thiazoline carboxylates, the esterification at the C4 position increases the compound's volatility compared to its free acid or sodium salt counterpart. This necessitates strict adherence to temperature controls during temporary storage to prevent hazardous vapor accumulation in the headspace of disposal containers.

Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's hazardous waste management system. Every step is designed as a self-validating safety checkpoint.

Step 1: Waste Segregation (At the Bench)

  • Action: Collect the chemical, its solutions, and any contaminated consumables (e.g., pipette tips, reaction vials) in a dedicated "Sulfur-Containing Organic Waste" container.

  • Causality: Mixing sulfurous waste with halogenated waste (e.g., chloroform, dichloromethane) complicates the incineration process and can lead to the formation of highly toxic sulfonyl halides. Keeping halogen-free and sulfur-containing streams distinct prevents incompatible side reactions 3.

Step 2: Primary Packaging and Labeling

  • Action: Use high-density polyethylene (HDPE) or amber glass containers. Ensure the container is tightly sealed with a PTFE-lined cap.

  • Action: Label the container clearly as: Hazardous Waste - Combustible Organic (Contains Sulfur/Nitrogen Heterocycles).

  • Causality: PTFE liners prevent the organic ester from degrading the cap seal over time, ensuring vapor containment.

Step 3: Temporary Storage Logistics

  • Action: Store the sealed waste containers in a designated, ventilated hazardous waste accumulation area. Maintain temperatures below 25°C and utilize secondary containment trays.

  • Causality: Secondary containment traps any leaks resulting from primary vessel failure, a critical requirement under environmental guidelines for hazardous organic putrefaction and waste management 3.

Step 4: Emergency Spill Response (Self-Validating Protocol)

  • Action: In the event of a spill, cover the liquid/solid with a non-combustible absorbent material (e.g., vermiculite or sand). Sweep up using non-sparking tools and place in the designated sulfur-waste container.

  • Validation: The explicit use of non-combustible absorbents prevents exothermic oxidation reactions that could ignite the combustible ester, ensuring the spill is contained without escalating the fire hazard.

Step 5: Licensed Transport and Final Destruction

  • Action: Contract a licensed hazardous waste disposal facility equipped for high-temperature incineration (>1000°C) with exhaust scrubbing capabilities.

  • Causality: High-temperature incineration ensures the complete cleavage of the stable thiazoline ring. The subsequent alkaline scrubbing neutralizes the resulting SO2 and SO3 gases into benign sulfate salts, preventing acid rain and ensuring regulatory compliance 4.

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all safety and environmental checkpoints are met from the benchtop to final destruction.

G Gen Waste Generation (Methyl (4R)-thiazoline-4-carboxylate) Seg Segregation: Sulfur-Containing Organic Waste Gen->Seg Collect in compatible container Store Temporary Storage (Ventilated, <25°C, Secondary Containment) Seg->Store Label & seal Trans Licensed HazMat Transport Store->Trans EPA/RCRA compliance Incinerate High-Temp Incineration (>1000°C) Trans->Incinerate Transfer to facility Scrubber Flue Gas Desulfurization (Alkaline Scrubber for SOx/NOx) Incinerate->Scrubber Exhaust gases (SOx, NOx, CO2) Safe Safe Environmental Release (Clean Exhaust & Solid Ash) Scrubber->Safe Neutralized emissions

Caption: Cradle-to-grave disposal workflow for sulfur-containing thiazoline derivatives.

References

  • Title: Unique Initiation and Termination Mechanisms Involved in the Biosynthesis of a Hybrid Polyketide-Nonribosomal Peptide Lyngbyapeptin B Produced by the Marine Cyanobacterium Moorena bouillonii Source: ACS Publications URL: [Link]

  • Title: Answers to Questions from Panel to Dr Rissman (Guidelines on Sulfur-Containing Organic Waste) Source: Queenstown Lakes District Council (QLDC) Environmental Reports URL: [Link]

  • Title: Catalysts and process for oxidizing hydrogen sulfide to sulfur dioxide and sulfur (US20030194366A1)

Sources

Personal protective equipment for handling Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate

For researchers and drug development professionals, handling chiral heterocyclic building blocks requires precision and uncompromising safety. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is an indispensable reagent, frequently utilized in synthesizing thiazoline and oxazoline substrates for FMN-containing oxidase domains of complex natural products like epothilone and bleomycin synthetases ()[1].

Because specific safety data sheets (SDS) for the exact (4R)-methyl ester enantiomer are often sparse in commercial databases, this operational guide rigorously extrapolates safety protocols from its highly documented structural analogs (such as Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate, CAS 15058-19-2, and Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate, CAS 6436-58-4). These analogs share the same reactive pharmacophore and dictate strict logistical and safety measures.

Chemical Profile & Hazard Causality

Understanding the why behind safety protocols ensures operational excellence and compliance. Based on safety data for its structural analogs, this compound presents specific hazards that must be mitigated[2][3]:

  • Irritation via Nucleophilic Attack (H315, H319): The imine-like double bond within the 4,5-dihydro-1,3-thiazole ring is electrophilic. Upon contact with the skin or ocular mucosa, it can react with biological nucleophiles (e.g., sulfhydryl groups in proteins), leading to acute dermal and severe eye irritation ()[4].

  • Ester Hydrolysis (H335): Inhalation of the fine crystalline powder introduces the methyl ester to the moist environment of the respiratory tract. Localized hydrolysis can release trace methanol and the corresponding thiazoline carboxylic acid, causing acute respiratory irritation ()[2].

  • Hygroscopic Degradation: The compound is sensitive to moisture. Storage conditions require sealed, dry environments at 2-8°C (or -20°C for long-term stability) to prevent degradation ()[3].

Core Personal Protective Equipment (PPE) Matrix

To mitigate these chemical risks, PPE must be treated as an integrated defense system rather than a passive checklist.

PPE CategoryRecommended SpecificationReplacement / MaintenanceCausality & Justification
Hand Protection Nitrile gloves (≥ 4 mil thickness)Replace every 2 hours or immediately upon contamination.Nitrile provides excellent resistance to polar organic functionalities, preventing dermal sensitization from the thiazoline core.
Eye/Face Protection ANSI Z87.1 Splash-proof GogglesClean with 70% IPA after each operational shift.Prevents ocular exposure to crystalline dust and mitigates risks of mucosal ester hydrolysis.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton)Wash weekly; replace immediately if powder spills on sleeves.Synthetic fabrics generate static electricity, which can aerosolize the fine thiazoline powder during transfer.
Respiratory Class II Fume Hood (80-100 fpm face velocity)Annual certification required.Primary engineering control to prevent inhalation of H335-classified particulates.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system : each step contains a built-in physical check to ensure the previous step was executed correctly, guaranteeing a safe handling environment.

Step 1: Environmental Preparation & PPE Donning

  • Action: Verify the fume hood flow rate monitor reads between 80-100 fpm. Don double nitrile gloves, an FR lab coat, and safety goggles.

  • Validation Check: Hold a delicate task wipe (e.g., Kimwipe) near the bottom sash opening; it should be gently pulled inward, confirming active negative pressure.

Step 2: Anti-Static Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula to transfer the Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate powder.

  • Validation Check: Observe the balance readout. A fluctuating tare weight indicates static charge interference or improper draft shield closure, which drastically increases the risk of powder aerosolization. Do not proceed until the weight stabilizes.

Step 3: Closed-System Solvent Addition

  • Action: If preparing a stock solution, add the anhydrous solvent (e.g., DMSO or Methanol) slowly down the side of the weighing vessel to suppress dust. Cap the vial tightly before removing it from the hood.

  • Validation Check: Invert the capped vial gently. Complete dissolution without escaping fumes confirms the integrity of the closed system.

Spill Response & Waste Disposal Plan

Immediate and calculated responses prevent localized incidents from becoming laboratory-wide contaminations.

  • Solid Powder Spill:

    • Do not dry sweep. Dry sweeping aerosolizes the thiazoline dust.

    • Cover the spill with damp absorbent pads (moistened with water) to suppress particulate suspension.

    • Carefully scoop the damp mass using a non-sparking tool into a hazardous waste bag.

  • Disposal Segregation:

    • Dispose of all contaminated PPE and consumables in bins designated for Halogen-Free Organic Waste (unless chlorinated solvents were used during the reaction).

    • Label the waste explicitly: Contains Thiazoline Derivatives - Irritant.

Process Visualization

Workflow Start 1. PPE & Hood Verification Weighing 2. Anti-Static Powder Transfer Start->Weighing Solvent 3. Closed-System Solvent Addition Weighing->Solvent Spill Spill Occurs? Solvent->Spill Cleanup Wet Absorbent Cleanup Protocol Spill->Cleanup Yes Disposal 4. Segregated Waste Disposal Spill->Disposal No Cleanup->Disposal Decon 5. Surface Decon & PPE Removal Disposal->Decon

Workflow for safe handling, spill response, and disposal of thiazoline derivatives.

References

  • Title: PubChem Compound Summary for CID 23710676 | Source: National Center for Biotechnology Information (PubChem) | URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.